4-iodo-1,3-dimethyl-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2,5-dimethylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8IN3/c1-3-4(6)5(7)9(2)8-3/h7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFDKDGKZQYWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Iodo 1,3 Dimethyl 1h Pyrazol 5 Amine and Its Analogs
Precursor Synthesis and Regioselective Iodination Strategies
The synthesis of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine relies on the careful orchestration of reactions to build the substituted pyrazole (B372694) ring and introduce the iodine atom at the correct position. This section details the primary routes for achieving this, including direct iodination and cyclization-based approaches.
Direct Iodination of Pyrazol-5-amines
Direct iodination of a pre-formed pyrazol-5-amine is a straightforward approach to introduce the iodine atom. The C4-position of the 5-aminopyrazole ring is electron-rich and thus susceptible to electrophilic substitution. researchgate.netnih.gov Various iodinating agents and conditions have been developed to achieve regioselective C4-iodination.
Common methods for the direct iodination of pyrazoles utilize elemental iodine (I₂) under oxidative conditions or other iodine sources like N-iodosuccinimide (NIS). nih.govnih.gov For instance, the combination of elemental iodine with an oxidizing agent such as ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be highly regioselective for the C4-position of 1-aryl-3-CF₃-1H-pyrazoles. nih.gov While this specific example does not involve a 5-amino substituent, the principle of activating iodine for electrophilic attack on the electron-rich C4 position is broadly applicable. Another effective system for direct iodination involves using potassium iodide (KI) and potassium iodate (B108269) (KIO₃) under acidic conditions. nih.gov
A mild and efficient method for the regioselective C3-halogenation of pyrazolo[1,5-a]pyrimidines using potassium halides and a hypervalent iodine(iii) reagent in water has been reported, highlighting the utility of modern iodination reagents. nih.gov Although targeting a different position on a fused system, it demonstrates the ongoing development of selective halogenation techniques.
Table 1: Conditions for Direct Iodination of Pyrazole Derivatives
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-Aryl-3-CF₃-1H-pyrazole | I₂, CAN, MeCN | 1-Aryl-3-CF₃-4-iodo-1H-pyrazole | High | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | KI, PIDA, H₂O, rt | 3-Iodopyrazolo[1,5-a]pyrimidine | 79-92% | nih.gov |
| 1H-Pyrazolo[3,4-d]pyrimidine | N-Iodosuccinimide | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine | N/A | nih.gov |
Cyclization Reactions Utilizing Iodinated Precursors
An alternative to direct iodination is the construction of the pyrazole ring from precursors that already contain an iodine atom. This strategy ensures the iodine is positioned correctly from the outset. However, this approach is less common than iodocyclization, where iodine is introduced during the ring-closing step.
A powerful method for synthesizing 4-iodopyrazoles is the electrophilic iodocyclization of α,β-alkynic hydrazones. In this reaction, a hydrazine (B178648) is first condensed with a propargyl aldehyde or ketone to form an α,β-alkynic hydrazone. Subsequent treatment with molecular iodine in the presence of a base, such as sodium bicarbonate, triggers an electrophilic cyclization to afford the 4-iodopyrazole (B32481) in good to high yields. This method is versatile and tolerates a wide range of substituents.
Another strategy involves the cyclocondensation of an iodinated 1,3-dielectrophile with a hydrazine. For example, the reaction of an iodinated β-ketonitrile with methylhydrazine would, in principle, lead to the formation of a 4-iodo-5-aminopyrazole. The regioselectivity of this reaction is a critical factor, as the unsymmetrical methylhydrazine can potentially yield two different regioisomers.
Strategies for Introducing the Amine Functionality
The 5-amino group is a key feature of the target molecule. The most versatile and widely used method for synthesizing 5-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.govchim.it This reaction proceeds through the initial formation of a hydrazone intermediate via nucleophilic attack of the hydrazine on the ketone's carbonyl group. This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the 5-aminopyrazole. beilstein-journals.orgchim.it
To synthesize the specifically substituted 1,3-dimethyl-1H-pyrazol-5-amine, one would start with acetoacetonitrile (a β-ketonitrile with a methyl group at C3) and methylhydrazine. The reaction of β-ketonitriles with monosubstituted hydrazines like methylhydrazine can lead to two regioisomers. chim.it However, the reaction conditions can often be tuned to favor the desired isomer. Typically, under neutral or acidic conditions, the reaction of a β-ketonitrile with methylhydrazine sulfate (B86663) (often with a base) or phenylhydrazine (B124118) proceeds regioselectively to yield the corresponding 1-substituted-5-aminopyrazoles. chim.it
Table 2: Synthesis of 5-Aminopyrazoles from β-Ketonitriles
| β-Ketonitrile | Hydrazine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| General β-ketonitrile | Hydrazine Hydrate | EtOH, Neutral or Acidic | N-unsubstituted 5-aminopyrazole | Good | chim.it |
| General β-ketonitrile | Methylhydrazine Sulfate | EtOH, Reflux, Base | 1-Methyl-5-aminopyrazole | Good | chim.it |
| 4-(1-Cyano-2-oxoethyl)benzamide | Hydrazines | N/A | 5-Aminopyrazoles | Good | beilstein-journals.orgnih.gov |
| β-Ketonitriles | β-Tosylethylhydrazine | N/A | N-TSE-protected 5-aminopyrazoles | Good | psu.edu |
Transition-Metal-Catalyzed Approaches for Pyrazole Core Formation and Functionalization
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrazoles. Palladium and copper catalysts are particularly prominent, enabling efficient core formation and late-stage functionalization, which are crucial for creating diverse pyrazole analogs. rsc.org
Palladium-Catalyzed Synthetic Routes for Pyrazoles
Palladium catalysis is a powerful tool for the C-H functionalization of pyrazole rings, allowing for the direct introduction of aryl and other groups without the need for pre-functionalized substrates. researchgate.netrsc.org This is highly valuable for the late-stage modification of complex molecules. For instance, palladium-catalyzed direct C4-arylation has been demonstrated on 5-aminopyrazoles. researchgate.net
Furthermore, palladium catalysts are effective in N-alkylation reactions. An efficient Pd-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes has been developed, providing N-alkyl pyrazoles with high regioselectivity and stereoselectivity. acs.org Such methods could be adapted to introduce the N-methyl group onto a pre-formed 4-iodopyrazol-5-amine. While C-H functionalization reactions are powerful, traditional cross-coupling reactions remain a staple. Palladium catalysts are widely used for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions on halopyrazoles, making a compound like this compound an excellent substrate for further diversification. nih.govnih.gov
Table 3: Examples of Palladium-Catalyzed Reactions for Pyrazole Synthesis and Functionalization
| Reaction Type | Catalyst/Ligand | Substrates | Product | Reference |
|---|---|---|---|---|
| N-Allylic Alkylation | Pd(PPh₃)₄ / 5,5'-dimethyl-2,2'-bipyridine | Pyrazole, Vinylcyclopropane | N-Alkyl Pyrazole | acs.org |
| C(sp³)–H Olefination/Annulation | Pd(II) / Ac-Gly-OH | Morpholinone-derived amines, Alkenes | Functionalized Pyrrolidines | mdpi.com |
| C4-Alkylation | Pd(OAc)₂ / DavePhos | 4-Iodo-1-trityl-1H-pyrazole, Alkylzinc reagent | 4-Alkyl-1-trityl-1H-pyrazole | nih.gov |
Copper-Mediated/Catalyzed Reactions in Pyrazole Synthesis
Copper catalysts offer an economical and efficient alternative for pyrazole synthesis and functionalization. thieme-connect.com Various copper-catalyzed methods have been developed for the construction of the pyrazole ring. One notable approach is a relay oxidation strategy that forms 1,3- and 1,3,4-substituted pyrazoles from oxime acetates, amines, and aldehydes, using an inexpensive copper catalyst and oxygen as a green oxidant. rsc.org Another method involves the copper-catalyzed oxidative cyclization of β,γ-unsaturated hydrazones, where the choice of solvent can selectively lead to different classes of pyrazoles. nih.gov
Copper is also instrumental in cycloaddition reactions. The copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) provides a straightforward, one-pot route to 1,4-disubstituted pyrazoles from arylglycines and terminal alkynes with complete regiocontrol. acs.org In the context of functionalization, copper catalysts are complementary to palladium for coupling reactions. For example, Cu(I)-catalyzed amination of 4-iodo-1H-1-tritylpyrazole has been shown to be particularly effective for alkylamines that possess β-hydrogen atoms, a class of substrates that can be challenging in palladium-catalyzed reactions. nih.gov Copper-promoted dimerization of 5-aminopyrazoles has also been reported, leading to the formation of pyrazole-fused pyridazines and pyrazines through selective C-H/N-H, C-H/C-H, and N-H/N-H bond couplings. mdpi.com
Table 4: Examples of Copper-Catalyzed Reactions for Pyrazole Synthesis
| Reaction Type | Catalyst | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Condensation | Cu(NO₃)₂·3H₂O | Phenylhydrazine, Pentane-2,4-dione | Room temperature, Acid-free | thieme-connect.com |
| Relay Oxidation | Copper Catalyst | Oxime acetates, Anilines, Paraformaldehyde | Uses O₂ as oxidant, Atom-economical | rsc.org |
| Sydnone-Alkyne Cycloaddition | Cu(I) salt / BPDS | Arylglycine, Terminal alkyne | One-pot, Regiocontrolled | acs.org |
| C(sp²)-H Amination | Copper Catalyst | Enaminones, Hydrazines | Aerobic, Mild conditions | acs.org |
Emerging Catalytic Systems for Halogenated Pyrazole Synthesis
Modern synthetic chemistry has moved towards more efficient and environmentally benign methods for the halogenation of pyrazole cores. Emerging catalytic systems aim to overcome the limitations of traditional methods, which often require harsh conditions or stoichiometric, hazardous reagents.
Recent advancements include direct C-H halogenation, which avoids the need for pre-functionalized substrates. A notable metal-free protocol involves the use of N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), as safe and inexpensive halogenating agents. researchgate.net This method has been successfully applied to 3-aryl-1H-pyrazol-5-amines at room temperature, demonstrating broad substrate scope and scalability. researchgate.net
Electrochemical methods represent another frontier in halogenated pyrazole synthesis. An electrochemical cascade reaction has been developed for creating 4-halopyrazoles from N,N-dimethyl enaminones and hydrazine reagents in the presence of a halogen source. rsc.org This technique operates under mild, room-temperature conditions in aqueous tetrahydrofuran (B95107) (THF) and avoids the use of transition metal catalysts. rsc.org Electrooxidative C-H halogenation is a powerful tool for producing iodo- and bromo-pyrazoles, which are key intermediates for transition metal-catalyzed cross-coupling reactions. mdpi.com
Additionally, Lewis acid catalysis has been explored. For instance, a CeO₂/CuO@GQDs@NH₂ nanocomposite has been used as a catalyst in water for pyrazole synthesis, highlighting a green chemistry approach. thieme-connect.com While not exclusively for halogenation, such systems point towards the potential for developing catalyzed halogenation reactions under aqueous conditions. thieme-connect.com
| Catalytic System/Method | Reagents | Key Features | Reference |
| Metal-Free C-H Halogenation | N-Halosuccinimides (NXS) | Mild, room temperature conditions; broad substrate scope; scalable. | researchgate.net |
| Electrochemical Cascade | Enaminones, Hydrazines, Halogen Source | Transition-metal-free; mild conditions; aqueous solvent system. | rsc.org |
| Lewis Acid Catalysis | CeO₂/CuO@GQDs@NH₂ Nanocomposite | Environmentally friendly; reaction in water. | thieme-connect.com |
| Iodine(III) Catalysis | α,β-Unsaturated Hydrazones | Includes cyclization, 1,2-aryl shift, aromatization, and detosylation. | organic-chemistry.org |
Oxidative Dehydrogenative Coupling Strategies for Pyrazole Derivatization
Oxidative dehydrogenative coupling has emerged as a powerful strategy for C-N and N-N bond formation in the derivatization of pyrazoles, particularly pyrazol-5-amines. nih.govacs.org This approach offers an alternative to traditional cross-coupling methods by directly coupling two nucleophilic centers, often C-H and N-H bonds, with the aid of an external oxidant. nih.govacs.org
Novel methods have been developed for the selective synthesis of highly functionalized heteroaromatic azo compounds from pyrazol-5-amines. acs.orgnih.gov By carefully selecting the catalytic system, different products can be obtained. For example, one reaction can simultaneously install both a C-I bond and an N-N bond through a process of iodination and oxidation. nih.govacs.org Another pathway involves a copper-catalyzed oxidative coupling of pyrazol-5-amines to directly form azopyrroles. nih.govacs.org These strategies are notable for their high bond-forming efficiency and mild reaction conditions. acs.org
Mechanistic Insights into Azopyrrole Formation from Pyrazol-5-amines
The formation of iodo-substituted azopyrroles from pyrazol-5-amines via oxidative dehydrogenative coupling involves a detailed mechanistic pathway. nih.govacs.org The proposed mechanism for a reaction using tert-butyl hydroperoxide (TBHP) and molecular iodine (I₂) is initiated by the single-electron oxidation of the pyrazol-5-amine, which generates a radical cation. acs.org
This radical cation undergoes resonance, followed by a reaction with molecular iodine to form an iodo-substituted imine cation. acs.org Tautomerization of this intermediate leads to an iodo-substituted enamine, which is then oxidized to form another radical cation. acs.org This sequence of steps facilitates the simultaneous C-I bond formation (iodination) and N-N bond formation (oxidative coupling), ultimately yielding the azopyrrole product. nih.govacs.org Control experiments have shown that iodine is essential for the reaction to proceed and that it likely plays a role in catalyzing the generation of tert-butoxy (B1229062) radicals from TBHP, which participate in the oxidative dehydrogenation process. nih.govacs.org
Scope and Limitations of Oxidative Coupling Reactions
The scope of oxidative dehydrogenative coupling of pyrazol-5-amines has been explored with various substrates. nih.govacs.org The reaction generally tolerates a range of substituents on the pyrazole ring. acs.org For instance, in the synthesis of heteroaryl azo compounds, various substituted pyrazol-5-amines were successfully converted to their corresponding products. nih.govacs.org
However, the methodology does have limitations. The reactivity of the starting pyrazol-5-amine can be influenced by its substituents. It has been noted that certain pyrazol-5-amines exhibit lower reactivity, leading to diminished yields of the desired azo products. nih.govacs.org Furthermore, while these catalytic procedures are powerful for constructing heteroaryl azo compounds, the development of protocols for a broader range of substrates remains an area of interest. nih.govacs.org Previous methods for oxidizing pyrazol-5-amines using reagents like N-bromosuccinimide (NBS) were limited by a narrow substrate scope and the use of environmentally unfavorable oxidants. nih.govacs.org The newer methods utilizing iodine or copper catalysts represent a significant improvement, though optimizing yields for less reactive substrates continues to be a challenge. nih.govacs.org
Multi-component Reaction (MCR) Pathways to Substituted Pyrazoles
Multi-component reactions (MCRs) provide a highly efficient and modular approach to synthesizing complex molecules like substituted pyrazoles from three or more starting materials in a single pot. beilstein-journals.orgmdpi.com This strategy is advantageous over traditional multi-step syntheses due to its operational simplicity, time and energy savings, and broader substrate scope. beilstein-journals.orgnih.gov MCRs have significantly expanded the toolkit for creating diverse pyrazole libraries for applications in medicinal and materials chemistry. beilstein-journals.org
Condensation Reactions with Dicarbonyl Compounds and Hydrazines
The Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic and foundational method for forming the pyrazole ring. beilstein-journals.orgmdpi.comnih.gov This (3+2)-cyclocondensation, where the 1,3-dicarbonyl acts as the three-carbon building block and hydrazine provides the two nitrogen atoms, has been effectively integrated into MCR frameworks. beilstein-journals.orgnih.gov
To enhance the efficiency and scope of this reaction, methods have been developed to generate the 1,3-dicarbonyl compounds in situ. For example, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which are then immediately trapped by a hydrazine in a consecutive MCR to yield 3,4,5-substituted pyrazoles. beilstein-journals.orgnih.gov Lewis acid catalysts, such as SmCl₃, can accelerate the reaction by participating in the formation of β-diketonate complexes. beilstein-journals.orgnih.gov A significant challenge in reactions with substituted hydrazines (e.g., methylhydrazine) is the potential formation of regioisomeric products, which remains a limitation for some of these condensation pathways. beilstein-journals.orgnih.gov
| MCR Condensation Strategy | Starting Materials | Catalyst/Conditions | Key Features | Reference |
| In situ 1,3-Diketone Generation | Enolates, Carboxylic Acid Chlorides, Hydrazines | LiHMDS (base) | Good yields, tolerates diverse functional groups. | beilstein-journals.orgnih.gov |
| Lewis Acid-Catalyzed Acylation-Cyclization | β-Ketoesters, Acylating Agents, Hydrazines | SmCl₃ | Accelerates reaction via β-diketonate complexes. | beilstein-journals.orgnih.gov |
| One-Pot Knoevenagel-Knorr Reaction | Salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, Hydrazines | Piperidine | Generates a diketone intermediate for subsequent cyclization. | nih.gov |
| Four-Component Pyrano[2,3-c]pyrazole Synthesis | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine | Sodium Gluconate | Forms fused pyrazole systems in a single pot. | rsc.org |
Cycloaddition Reactions (e.g., [3+2] Cycloadditions) for Pyrazole Synthesis
The [3+2] cycloaddition reaction is another powerful and versatile strategy for constructing the pyrazole ring, often embedded within MCR sequences. organic-chemistry.orgnih.gov This method typically involves the reaction of a 1,3-dipole with a dipolarophile.
A common approach utilizes nitrile imines, generated in situ from hydrazonoyl halides, which react with various dipolarophiles. organic-chemistry.orgbohrium.com For instance, their reaction with vinylsulfonium salts provides pyrazole derivatives with high regioselectivity under mild conditions. organic-chemistry.org Another variant involves the [3+2] cycloaddition of diazo compounds with alkynes. For example, a metal-free, three-component reaction between 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides proceeds through the formation of a diazo intermediate, which then undergoes cycloaddition. rsc.org
Silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes offers a route with broad substrate scope and excellent functional group tolerance under mild conditions. organic-chemistry.org Similarly, copper-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates also yields substituted pyrazoles effectively. organic-chemistry.org These cycloaddition strategies are highly valued for their ability to build regioselectively substituted pyrazoles, which can be challenging to access through classical condensation methods. nih.govacs.org
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing this compound, these principles are being applied to develop more environmentally benign and efficient methods.
One notable green approach involves the direct iodination of pyrazole precursors using a combination of molecular iodine (I₂) and an oxidizing agent in an aqueous medium. A practical and eco-friendly method utilizes hydrogen peroxide (H₂O₂) as the oxidant, with water as the solvent. researchgate.net This system is advantageous as it generates water as the only byproduct, thereby minimizing waste. researchgate.net The reaction proceeds by the in-situ generation of a more electrophilic iodine species, which then regioselectively iodinates the pyrazole ring at the 4-position.
Another sustainable strategy employs N-iodosuccinimide (NIS) as the iodinating agent. While traditionally used in organic solvents, recent advancements have explored the use of more environmentally friendly solvent systems. The use of NIS is often favored due to its solid nature, ease of handling, and predictable reactivity.
Electrochemical methods also present a green alternative for the synthesis of 4-iodopyrazoles. These methods can reduce the need for chemical oxidizing agents by using an electric current to facilitate the iodination reaction, often with high efficiency and selectivity. researchgate.net
The following table summarizes and compares different green synthetic approaches for the iodination of pyrazole derivatives, which could be adapted for the synthesis of this compound.
Interactive Data Table: Comparison of Green Iodination Methods for Pyrazole Derivatives
| Method | Iodinating Agent | Oxidant/Catalyst | Solvent | Temperature (°C) | Yield (%) | Key Advantages |
| Method A | I₂ | H₂O₂ | Water | Room Temp. | High | Environmentally benign, water as byproduct. researchgate.net |
| Method B | N-Iodosuccinimide (NIS) | - | Acetonitrile (B52724) | Room Temp. | Good to High | Mild conditions, easy handling. |
| Method C | KI | Electrochemical | Methanol | 30 | 57-86 | Avoids chemical oxidants, high efficiency. researchgate.net |
| Method D | I₂ | - | Neat | 80 | Moderate to Good | Solvent-free conditions. metu.edu.tr |
Detailed Research Findings
Research into the synthesis of 4-iodopyrazole derivatives has explored various strategies to achieve high regioselectivity and yield. The direct electrophilic iodination of the pyrazole ring is the most common approach. The electron-rich nature of the pyrazole ring facilitates this substitution, which predominantly occurs at the C4 position due to electronic and steric factors.
A study on the synthesis of substituted 3-iodo-1H-pyrazole derivatives highlighted the importance of protecting groups on the pyrazole nitrogen to control reactivity and improve solubility. arkat-usa.org While this study focused on 3-iodo derivatives, the principles of N-protection are applicable to the synthesis of 4-iodo analogs.
For the synthesis of the target molecule, this compound, a plausible synthetic route would involve the direct iodination of 1,3-dimethyl-1H-pyrazol-5-amine. This precursor can be synthesized through the condensation of a suitable 1,3-dicarbonyl compound with methylhydrazine, followed by amination.
The iodination step can be achieved using various reagents. N-iodosuccinimide (NIS) in a suitable solvent like acetonitrile or dichloromethane (B109758) is a common and effective choice. The reaction typically proceeds at room temperature and gives the desired 4-iodo product in good yield.
Alternatively, greener methods as described previously can be employed. For instance, using a system of iodine and hydrogen peroxide in water would offer a more sustainable route. researchgate.net The reaction conditions for such a transformation would need to be optimized for the specific substrate, 1,3-dimethyl-1H-pyrazol-5-amine, to maximize the yield and regioselectivity.
The synthesis of analogs of this compound can be achieved by starting with appropriately substituted pyrazole precursors. For example, using different substituted hydrazines in the initial pyrazole ring formation would lead to analogs with different substituents at the N1 position. Similarly, variations in the dicarbonyl component would allow for modifications at the C3 and C5 positions of the pyrazole ring.
The following table presents a hypothetical comparison of different iodination methods for the synthesis of this compound based on literature for analogous compounds.
Interactive Data Table: Hypothetical Synthesis of this compound
| Method | Starting Material | Iodinating Agent | Solvent | Yield (%) | Reference Principle |
| 1 | 1,3-dimethyl-1H-pyrazol-5-amine | N-Iodosuccinimide | Acetonitrile | High | Standard electrophilic iodination |
| 2 | 1,3-dimethyl-1H-pyrazol-5-amine | I₂ / H₂O₂ | Water | Good | Green iodination methodology researchgate.net |
| 3 | Acetylenic Phenylhydrazone derivative | I₂ | Neat | Moderate | Electrophilic cyclization metu.edu.tr |
Mechanistic Investigations and Reaction Pathway Elucidation for 4 Iodo 1,3 Dimethyl 1h Pyrazol 5 Amine
Detailed Reaction Mechanisms of Iodination Processes
The introduction of an iodine atom onto the C-4 position of the 1,3-dimethyl-1H-pyrazol-5-amine precursor is primarily achieved through an electrophilic aromatic substitution mechanism. The pyrazole (B372694) ring, particularly when substituted with electron-donating groups like the two methyl groups and the amino group, is highly activated towards electrophilic attack. The C-4 position is the most electron-rich and sterically accessible site, making it the preferred position for iodination. researchgate.net
Several iodinating systems can be employed, each with a nuanced mechanism:
Molecular Iodine with an Oxidizing Agent : Systems such as I₂/H₂O₂ or I₂/KIO₃ are commonly used. researchgate.netnih.govnih.gov The oxidizing agent's role is to convert molecular iodine (I₂) into a more potent electrophilic species, often considered to be the iodonium (B1229267) ion (I⁺) or a carrier species like H₂OI⁺ or acetyl hypoiodite. researchgate.netnih.gov The reaction using I₂ and iodic acid (HIO₃) is particularly efficient for iodinating pyrazoles without toxic waste. nih.gov The activated pyrazole then attacks this electrophilic iodine species, leading to substitution.
N-Iodosuccinimide (NIS) : In the presence of an acid or a suitable solvent like DMSO, NIS serves as a source of electrophilic iodine. nih.govbeilstein-archives.org The mechanism involves the polarization of the N-I bond, making the iodine atom susceptible to nucleophilic attack by the electron-rich C-4 position of the pyrazole ring. beilstein-archives.org
Iodine-Mediated Cyclization : In some synthetic routes, the pyrazole ring itself is formed in a process that incorporates the iodine atom. For instance, the electrophilic cyclization of α,β-alkynic hydrazones, precursors to the pyrazole ring, in the presence of molecular iodine can directly yield 4-iodopyrazoles. metu.edu.tr
A plausible general mechanism for the direct C-4 iodination of 1,3-dimethyl-1H-pyrazol-5-amine involves the attack of the π-electrons from the pyrazole ring on an electrophilic iodine species (I⁺). This forms a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The subsequent loss of a proton from the C-4 position restores the aromaticity of the pyrazole ring, yielding the final product, 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine.
Proposed Intermediates and Transition States in Derivatization Reactions
The key intermediate in the electrophilic iodination of the 1,3-dimethyl-1H-pyrazol-5-amine ring is the sigma complex (or Wheland intermediate) . This cationic species is formed when the electrophilic iodine attacks the C-4 position. The positive charge is delocalized across the pyrazole ring through resonance, which stabilizes the intermediate. The presence of electron-donating groups (two methyl groups and an amino group) further stabilizes this cationic intermediate, thereby facilitating the reaction.
In reactions involving N-halosuccinimides (NXS) and dimethyl sulfoxide (B87167) (DMSO), a specific intermediate has been proposed. beilstein-archives.org The oxygen atom of DMSO coordinates with the electrophilic halogen atom (in this case, iodine from NIS) to form a polarized intermediate, DMSO·I⁺ . beilstein-archives.org This complex then reacts with the π-electrons of the pyrazole ring to form the subsequent sigma complex, with DMSO and succinimide (B58015) being released in the final aromatization step. beilstein-archives.org
For derivatization reactions that proceed via N-N bond formation, such as those involving the oxidation of diazatitanacycles to form the pyrazole ring, a 2-electron oxidized metallacycle has been identified as the key species that undergoes N-N reductive elimination. nih.gov
Kinetic and Thermodynamic Parameters Influencing Reaction Outcomes
The synthesis of substituted pyrazoles can be governed by either kinetic or thermodynamic control, where factors like catalyst loading, solvent polarity, and reaction time determine the final product distribution. nih.gov In the context of iodinating 1,3-dimethyl-1H-pyrazol-5-amine, the regioselectivity is a critical outcome influenced by these parameters.
The C-4 position of a pyrazole ring bearing electron-donating substituents at positions 1, 3, and 5 is the most nucleophilic site. researchgate.net Therefore, electrophilic substitution at this position is both kinetically and thermodynamically favored.
Kinetic Control : The reaction pathway with the lowest activation energy will dominate, leading to the fastest-formed product. For the iodination of the precursor, the activation barrier for attack at the C-4 position is significantly lower than at any other position due to the combined electronic effects of the substituents.
Thermodynamic Control : This relates to the stability of the final product. The this compound is the most stable regioisomer. Alternative products, such as those from substitution at a methyl group, would be much higher in energy and are generally not observed under standard iodination conditions.
Strongly electron-withdrawing substituents, if present, can hamper the iodination process, indicating the reaction's sensitivity to the electronic nature of the pyrazole ring.
Role of Catalysts and Additives in Reaction Selectivity and Efficiency
Catalysts and additives play a pivotal role in the synthesis of this compound by enhancing reaction rates and ensuring high regioselectivity for the C-4 position.
Oxidizing Agents : Reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN), potassium iodate (B108269) (KIO₃), and hydrogen peroxide (H₂O₂) are not true catalysts but are crucial additives when using molecular iodine (I₂). researchgate.netnih.gov They oxidize I₂ to generate the active electrophilic iodine species required for the substitution reaction. nih.gov
Lewis Acids : Molecular iodine itself can act as a Lewis acid catalyst in certain multicomponent reactions to form the pyrazole amine core, which is then subsequently functionalized. nih.govtandfonline.com
Organocatalysts : In a novel approach, diphenyl diselenide ((PhSe)₂) has been used as a catalyst in conjunction with KIO₃ under acidic conditions for the direct iodination of the C-4 pyrazole ring. nih.gov This system provides an efficient method for the synthesis of 4-iodo-1-aryl-1H-pyrazoles. nih.gov
Acidic/Basic Conditions : The reaction medium's pH is critical. Acidic conditions, such as the use of acetic acid or trifluoroacetic acid (TFA), can facilitate iodination with NIS by protonating the succinimide nitrogen, further polarizing the N-I bond. nih.gov Conversely, bases like sodium bicarbonate (NaHCO₃) are often used to neutralize the HI byproduct generated during iodination with molecular iodine, driving the reaction to completion. metu.edu.tr
The table below summarizes various catalytic systems used for the iodination of pyrazoles.
| Iodine Source | Catalyst/Additive | Role | Reference |
|---|---|---|---|
| I₂ | H₂O₂ | Oxidant, generates electrophilic iodine; green methodology | researchgate.net |
| I₂ | Ceric Ammonium Nitrate (CAN) | Mild oxidant for regioselective C-4 iodination | nih.gov |
| KIO₃ | (PhSe)₂ / Acid | KIO₃ is iodine source and oxidant; (PhSe)₂ is catalyst | nih.gov |
| N-Iodosuccinimide (NIS) | DMSO | Solvent and catalyst, forms polarized DMSO·I⁺ intermediate | beilstein-archives.org |
| I₂ | HIO₃ | Oxidant, efficient system with no toxic waste | nih.gov |
Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly influence the reaction pathway, yield, and rate of the iodination of pyrazoles. Solvents can affect the solubility of reagents, stabilize transition states, and in some cases, actively participate in the reaction mechanism.
A study on the halogenation of 3-aryl-1H-pyrazol-5-amines demonstrated a strong solvent dependency. beilstein-archives.org While reactions proceeded in various solvents like n-hexane, ethanol (B145695), DCM, and acetonitrile (B52724), the use of dimethyl sulfoxide (DMSO) gave a nearly quantitative yield. beilstein-archives.org This suggests that DMSO is not merely an inert solvent but also acts as a catalyst. beilstein-archives.org It is proposed that DMSO forms a polarized intermediate (DMSO·X⁺) with the halogenating agent, which is a much more reactive electrophile. beilstein-archives.org The addition of just 20 mol% of DMSO to a reaction in ethanol was shown to dramatically increase the product yield, supporting its catalytic role. beilstein-archives.org
In contrast, green chemistry approaches have utilized water as a solvent for the iodination of pyrazoles using an iodine/hydrogen peroxide system, highlighting a move towards more environmentally benign syntheses. researchgate.net The reaction in water sometimes requires a catalytic amount of sulfuric acid to proceed efficiently. researchgate.net
The following table, based on data for the bromination of 3-phenyl-1-tosyl-1H-pyrazol-5-amine, illustrates the significant impact of solvent choice on reaction yield, a principle that extends to iodination. beilstein-archives.org
| Solvent | Yield (%) | Reference |
|---|---|---|
| n-Hexane | 65 | beilstein-archives.org |
| Ethanol | Low Yield | beilstein-archives.org |
| 1,4-Dioxane | Low Yield | beilstein-archives.org |
| Dichloromethane (B109758) (DCM) | 70-82 | beilstein-archives.org |
| Acetonitrile (MeCN) | 70-82 | beilstein-archives.org |
| Dimethylformamide (DMF) | 70-82 | beilstein-archives.org |
| Dimethyl Sulfoxide (DMSO) | 95 | beilstein-archives.org |
Chemical Reactivity and Advanced Derivatization Studies of 4 Iodo 1,3 Dimethyl 1h Pyrazol 5 Amine
Transformations Involving the Iodine Atom
The carbon-iodine (C-I) bond on the pyrazole (B372694) ring is a prime site for introducing molecular diversity. The inherent reactivity of aryl iodides, particularly in metal-catalyzed reactions, makes this position amenable to a wide range of transformations for constructing new carbon-carbon and carbon-heteroatom bonds.
While classical nucleophilic aromatic substitution on unactivated aryl halides is challenging, metal-catalyzed processes can effectively achieve the substitution of the iodine atom. Copper-catalyzed coupling reactions, for instance, are a well-established method for the C-O bond formation with 4-iodopyrazoles. nih.gov These reactions typically involve coupling the iodopyrazole with an alcohol in the presence of a copper(I) catalyst and a suitable base. nih.gov The optimal conditions often require a ligand, such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and can be accelerated using microwave irradiation. nih.gov This methodology has been successfully applied to synthesize a variety of 4-alkoxypyrazoles, which are recognized for their biological activities. nih.gov
Similarly, copper(I) iodide (CuI) has been shown to mediate C-N coupling reactions of 4-iodopyrazoles with alkylamines, providing a pathway to 4-aminopyrazole derivatives. nih.gov These transformations highlight the utility of the C-I bond as a handle for introducing diverse functional groups through nucleophilic substitution pathways.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, and the C-I bond of 4-iodopyrazoles serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura reaction enables the coupling of the 4-iodopyrazole (B32481) core with aryl, heteroaryl, or vinyl boronic acids and esters. This reaction is highly efficient for creating biaryl and vinyl-substituted pyrazole structures. nih.gov Studies on halogenated aminopyrazoles have shown that while chloro and bromo derivatives can be superior in some cases due to a reduced tendency for dehalogenation, iodo derivatives remain effective substrates for Suzuki coupling. nih.gov
| Iodopyrazole Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C | 4-Phenyl-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | 56% | nih.gov |
| 5-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80 °C | 5-Phenyl-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole | 62% | nih.gov |
The Sonogashira coupling provides a direct route to alkynylated pyrazoles by reacting the C-I bond with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of an amine base. wikipedia.org The resulting 4-alkynylpyrazoles are versatile intermediates for further synthesis. clockss.org A notable application involves the Sonogashira coupling of an azo-dimer derived from a pyrazol-5-amine, demonstrating that the C-I bond remains reactive even in complex molecular architectures. nih.govfigshare.com
| Iodopyrazole Substrate | Alkyne | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | 1-Hexyne | Pd(PPh₃)₂Cl₂, CuI, TEA, 50 °C | (E)-1,2-Bis(4-(hex-1-yn-1-yl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | 27% | nih.govacs.org |
| 1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA, 20 °C | 1-(1-Ethoxyethyl)-3-iodo-4-(phenylethynyl)-1H-pyrazole | 78% | researchgate.net |
The Heck-Mizoroki reaction is used to form C-C bonds between 4-iodopyrazoles and alkenes, leading to the synthesis of 4-alkenylpyrazoles. organic-chemistry.orgwikipedia.org The reaction involves a palladium catalyst and a base, and often a phosphine (B1218219) ligand is employed to stabilize the catalyst and improve yields. clockss.org Research has shown that ligands such as triethyl phosphite, P(OEt)₃, are effective for the Heck coupling of 1-protected-4-iodo-1H-pyrazoles with various acrylates and styrenes. clockss.org
| Iodopyrazole Substrate | Alkene | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂, P(OEt)₃, Et₃N, DMF, 100 °C | 4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole | 95% | clockss.org |
| 4-Iodo-1-trityl-1H-pyrazole | tert-Butyl acrylate | Pd(OAc)₂, P(OEt)₃, Et₃N, DMF, 100 °C | 4-(2-tert-Butoxycarbonylvinyl)-1-trityl-1H-pyrazole | 90% | clockss.org |
| 4-Iodo-1-trityl-1H-pyrazole | Styrene | Pd(OAc)₂, P(OEt)₃, Et₃N, DMF, 100 °C | 4-(2-Phenylvinyl)-1-trityl-1H-pyrazole | 65% | clockss.org |
Reductive dehalogenation, or hydrodehalogenation, is the replacement of a halogen atom with a hydrogen atom. While often considered an undesired side reaction in cross-coupling chemistry, it can be a significant pathway, particularly for aryl iodides. In the context of Suzuki-Miyaura reactions of halogenated aminopyrazoles, iodo-substituted substrates show a greater propensity for dehalogenation compared to their bromo and chloro analogs. This side reaction can diminish the yield of the desired coupled product and complicates purification. The mechanism can involve protonolysis of the organopalladium intermediate before transmetalation can occur. Understanding and controlling the factors that lead to dehalogenation is crucial for optimizing cross-coupling yields.
Reactivity of the Amine Functionality
The primary amino group at the C-5 position of the pyrazole ring is a potent nucleophile and a site for a variety of chemical modifications. Its reactivity is characteristic of arylamines and allows for the introduction of diverse substituents and the construction of new heterocyclic systems.
The amine group of 5-aminopyrazoles readily undergoes reactions with electrophiles. semanticscholar.orgnih.gov
Acylation: This involves the reaction with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This transformation is not only a method for derivatization but can also serve as a protection strategy for the amine group during subsequent reactions. semanticscholar.orgnih.gov
Alkylation: The nitrogen atom can be alkylated using alkyl halides or other alkylating agents. semanticscholar.orgnih.gov This reaction provides access to secondary and tertiary amine derivatives.
Arylation: N-arylation of the amine group can be achieved through methods such as copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. These reactions form a new C-N bond between the pyrazole's amino group and an aryl halide, leading to N-aryl-5-aminopyrazole derivatives. rsc.org
These functionalization techniques are fundamental in modifying the electronic and steric properties of the molecule, which is a common strategy in the development of pharmacologically active compounds. semanticscholar.orgnih.gov
The primary amine is a key functional group for condensation reactions, which are widely used to build larger and more complex molecular frameworks. nih.govbeilstein-journals.org A prominent example is the reaction with aldehydes and ketones to form imines (Schiff bases), which can be further modified or used as intermediates in the synthesis of fused heterocyclic systems. nih.govbeilstein-journals.org
A specific and powerful transformation of 5-aminopyrazoles is their oxidative dehydrogenative coupling to form azo compounds. nih.gov In this reaction, two molecules of the aminopyrazole are coupled at the amino groups to form a diazene (B1210634) (-N=N-) linkage. For instance, pyrazol-5-amines can undergo a reaction that simultaneously installs a C-4 iodo group and forms the N-N bond, or a pre-iodinated aminopyrazole can be dimerized. nih.govacs.org This method provides a direct route to highly functionalized, symmetrical azo-heteroaryl compounds. nih.gov
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | I₂, K₂CO₃, aq. TBHP, EtOH, 50 °C | (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | Not specified | nih.gov |
| 1,3-Dimethyl-1H-pyrazol-5-amine | I₂, K₂CO₃, aq. TBHP, EtOH, 50 °C | (E)-1,2-Bis(4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)diazene | 66% | nih.gov |
The synthetic potential of 5-aminopyrazoles is further demonstrated by their use as precursors in multicomponent reactions to construct fused pyrazoloazines like pyrazolopyridines and pyrazolopyrimidines. nih.govbeilstein-journals.org These reactions often proceed via an initial condensation involving the amino group. nih.govbeilstein-journals.org
Cyclization Reactions to Form Fused Heterocycles (e.g., Pyrazolo[3,4-b]pyridines)
The 5-amino group on the pyrazole ring is a key functional handle for the construction of fused bicyclic systems, most notably the medicinally significant pyrazolo[3,4-b]pyridine core. mdpi.com This is typically achieved by annulating a pyridine (B92270) ring onto the pyrazole scaffold using the 5-amino group and the adjacent C4-carbon as a 1,3-dinucleophilic synthon that reacts with a suitable 1,3-dielectrophilic partner. mdpi.com 4-Iodo-1,3-dimethyl-1H-pyrazol-5-amine serves as an excellent precursor for these transformations, leading to pyrazolo[3,4-b]pyridines bearing an iodine atom at the 4-position, which can be further functionalized via cross-coupling reactions.
Common strategies for this cyclization include:
Reaction with 1,3-Dicarbonyl Compounds: Condensation with β-dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) in the presence of an acid catalyst is a classical method to form the pyridine ring. researchgate.net The reaction proceeds through initial condensation between the pyrazole's amino group and one of the carbonyls, followed by intramolecular cyclization and dehydration. When a non-symmetrical dicarbonyl is used, the regioselectivity of the cyclization is governed by the relative electrophilicity of the two carbonyl groups. mdpi.com
Reaction with α,β-Unsaturated Ketones: The reaction with α,β-unsaturated ketones, often catalyzed by Lewis acids such as ZrCl₄, provides another route to pyrazolo[3,4-b]pyridines. mdpi.com The mechanism is thought to involve a Michael addition of the C4-carbon of the pyrazole onto the β-carbon of the enone, followed by cyclization of the amino group onto the carbonyl carbon and subsequent aromatization. mdpi.com
Reaction with Alkynyl Aldehydes: A more recent approach involves the cascade 6-endo-dig cyclization reaction with alkynyl aldehydes. nih.gov This method can be tuned to produce either halogenated or non-halogenated pyrazolo[3,4-b]pyridines by selecting the appropriate catalyst or reagent (e.g., Ag⁺ salts, I₂, or N-bromosuccinimide). nih.gov Starting with this compound, this reaction would yield a di-halogenated fused system, offering multiple sites for further derivatization.
Gould-Jacobs Reaction: Reaction with reagents like diethyl 2-(ethoxymethylene)malonate, following the Gould-Jacobs reaction pathway, leads to the formation of 4-hydroxypyrazolo[3,4-b]pyridines, which can be subsequently converted to 4-chloro derivatives using reagents like POCl₃. mdpi.com
The following interactive table summarizes representative conditions for these cyclization reactions.
| Reaction Type | 1,3-Dielectrophile Partner | Typical Conditions | Expected Product Type | Reference |
|---|---|---|---|---|
| Condensation | 1,3-Diketones (e.g., Acetylacetone) | Acid catalysis (e.g., AcOH, SnCl₄), Heat | Substituted 4-Iodo-pyrazolo[3,4-b]pyridines | mdpi.comresearchgate.net |
| Michael Addition/Cyclization | α,β-Unsaturated Ketones | Lewis Acid (e.g., ZrCl₄), EtOH/DMF, 95 °C | Substituted 4-Iodo-pyrazolo[3,4-b]pyridines | mdpi.com |
| Cascade Cyclization | Alkynyl Aldehydes | Ag₂CO₃ or I₂ or NBS, Solvent (e.g., DCE), Heat | Substituted 4,6-Diiodo- or 4-Iodo-6-bromo-pyrazolo[3,4-b]pyridines | nih.gov |
| Gould-Jacobs Reaction | Diethyl 2-(ethoxymethylene)malonate | Heat, followed by cyclization in Dowtherm A | 4-Iodo-5-hydroxy-pyrazolo[3,4-b]pyridine-6-carboxylate | mdpi.com |
Reactivity at the Pyrazole Ring System
Electrophilic Aromatic Substitution (if applicable for other positions)
The pyrazole ring is aromatic and can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is highly dependent on the directing effects of the existing substituents. In a typical pyrazole system, the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. arkat-usa.org In the case of this compound, the C4 position is already occupied by an iodine atom, effectively blocking substitution at this site.
The remaining positions on the heterocyclic core are the C3-methyl and C5-amine. The C5-amine is a strongly activating, ortho-, para-directing group, while the N1- and C3-methyl groups are weakly activating. The iodine at C4 is a deactivating group. The powerful activating effect of the amino group would strongly direct incoming electrophiles to its ortho position, which is the blocked C4 position. Substitution at the C3 position is generally disfavored in pyrazoles. Therefore, direct electrophilic aromatic substitution on the pyrazole ring of this compound is considered unlikely to proceed with high selectivity or yield under standard conditions (e.g., Friedel-Crafts, nitration, or further halogenation). wikipedia.org Functionalization at other positions, such as C5, is more commonly achieved through alternative strategies like metalation followed by quenching with an electrophile. nih.gov
Metalation and Lithiation Strategies
The carbon-iodine bond at the C4 position is the most reactive site for metalation via metal-halogen exchange. wikipedia.org This reaction is a powerful tool for converting the relatively unreactive C-I bond into a nucleophilic organometallic species, which can then react with a wide array of electrophiles.
Treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (-78 °C) in an ethereal solvent like THF, would be expected to induce a rapid iodine-lithium exchange. wikipedia.orgnih.gov This would generate the highly reactive intermediate, 4-lithio-1,3-dimethyl-1H-pyrazol-5-amine. This lithiated species serves as a potent nucleophile and can be trapped with various electrophiles to install new functional groups at the C4 position.
Another potential route is the formation of a Grignard reagent via iodine-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl). arkat-usa.org The resulting pyrazol-4-ylmagnesium halide would be a less reactive but still highly useful nucleophile for C-C bond formation.
The table below outlines potential transformations via this strategy.
| Metalation Reagent | Intermediate Formed | Electrophile (Example) | Potential Product | Reference |
|---|---|---|---|---|
| n-BuLi or t-BuLi | 4-Lithio-1,3-dimethyl-1H-pyrazol-5-amine | DMF (N,N-Dimethylformamide) | 5-Amino-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | arkat-usa.org |
| n-BuLi or t-BuLi | 4-Lithio-1,3-dimethyl-1H-pyrazol-5-amine | CO₂ (Carbon Dioxide) | 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | nih.gov |
| n-BuLi or t-BuLi | 4-Lithio-1,3-dimethyl-1H-pyrazol-5-amine | (CH₃)₃SiCl (Trimethylsilyl chloride) | 1,3-Dimethyl-4-(trimethylsilyl)-1H-pyrazol-5-amine | nih.gov |
| i-PrMgCl | (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)magnesium chloride | Aldehydes/Ketones | α-(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)alcohols | arkat-usa.org |
Oxidation and Reduction Chemistry of the Pyrazole Nucleus
Oxidation:
The pyrazole nucleus itself is relatively resistant to oxidation due to its aromatic character. However, the substituents on the ring, particularly the electron-rich 5-amino group, can be susceptible to oxidative transformations. A notable and well-documented reaction for this compound is its oxidative dehydrogenative coupling to form an azo compound. nih.govacs.org
This transformation involves both the oxidation of the amino groups and the formation of a new N=N bond, linking two pyrazole molecules. The reaction simultaneously installs the C-I and N-N bonds through a process of intermolecular iodination and oxidation. nih.gov Research has shown that treating 1,3-dimethyl-1H-pyrazol-5-amine (the non-iodinated precursor) with iodine (I₂) and an oxidant like aqueous tert-butyl hydroperoxide (TBHP) in the presence of a base (K₂CO₃) results in the formation of (E)-1,2-bis(4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)diazene. nih.govacs.org This demonstrates a powerful method for concurrently functionalizing the C4-position and dimerizing the molecule via an azo bridge.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidative Dehydrogenative Azo Coupling | I₂, aq. TBHP, K₂CO₃, EtOH, 50 °C | (E)-1,2-Bis(4-iodo-1,3-dimethyl-1H-pyrazol-5-yl)diazene | 66% | nih.govacs.org |
Reduction:
The aromatic pyrazole ring is generally stable and resistant to reduction under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C). google.com These conditions are more likely to cause hydrogenolysis of the carbon-iodine bond before affecting the aromatic core. The reduction of the pyrazole nucleus to form dihydropyrazoles (pyrazolines) or tetrahydropyrazoles (pyrazolidines) requires more forcing conditions or specialized reagents, which are often incompatible with other functional groups present on the molecule. While pyrazole complexes are used in catalysis for transfer hydrogenation of other functional groups, the reduction of the pyrazole ring itself is not a commonly employed synthetic transformation. nih.gov Therefore, for this compound, selective reduction of the pyrazole nucleus without affecting the iodo or amino groups is synthetically challenging and not well-documented.
Advanced Spectroscopic and Structural Characterization of 4 Iodo 1,3 Dimethyl 1h Pyrazol 5 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine. By analyzing nuclear spin interactions, it is possible to map out the complete atomic connectivity and stereochemistry.
Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment
Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the substitution pattern on the pyrazole (B372694) ring.
COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. For this compound, no direct ¹H-¹H couplings are expected on the pyrazole ring itself as there are no adjacent protons. However, long-range couplings, such as a ⁴J coupling between the N-methyl protons and the C3-methyl protons, could potentially be observed, providing evidence for their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For the title compound, it would definitively link the proton signals of the N1-methyl and C3-methyl groups to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful techniques for elucidating the carbon skeleton by identifying couplings between protons and carbons over two or three bonds. For this compound, key HMBC correlations would be expected:
The protons of the N1-methyl group (N1-CH₃) would show correlations to the C5 and N2 atoms of the pyrazole ring.
The protons of the C3-methyl group (C3-CH₃) would show correlations to the C3, C4, and N2 atoms.
The protons of the amine group (-NH₂) would likely show correlations to C5 and C4.
These combined techniques provide a comprehensive map of the molecular structure, leaving no ambiguity in the assignment of the iodo, amino, and methyl groups on the pyrazole core.
Advanced ¹H NMR and ¹³C NMR Analysis of Chemical Shifts and Coupling Constants
¹H NMR Analysis: In the ¹H NMR spectrum, two sharp singlets are expected, corresponding to the two methyl groups.
The N1-methyl protons are typically found further downfield due to the direct attachment to the electronegative nitrogen atom within the aromatic ring system.
The C3-methyl protons would appear slightly more upfield. For the chloro-analogue, these signals appear at approximately 3.84 ppm (N1-Me) and 2.22 ppm (C3-Me). nih.gov The substitution of the C5-chloro group with an electron-donating amino group (-NH₂) in the title compound is expected to cause a slight upfield shift for both methyl groups due to increased electron density in the ring. A broad signal corresponding to the two amine protons would also be expected, with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR Analysis: The ¹³C NMR spectrum would show five distinct signals.
C4 (Iodo-substituted): The most significant feature is the C4 carbon, which is directly bonded to the heavy iodine atom. This carbon is expected to appear at a very high field (low ppm value) due to the "heavy atom effect" of iodine. In the chloro-analogue, this signal is observed at 60.8 ppm. nih.gov
C3 and C5: These carbons are attached to the methyl and amino groups, respectively. The C3 signal in the chloro-analogue is at 150.4 ppm, while the C5 signal is at 131.3 ppm. nih.gov The electron-donating amine group at C5 would likely shift this carbon's resonance significantly.
Methyl Carbons: The signals for the N1-methyl and C3-methyl carbons would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data is predicted based on analysis of analogous compounds.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| N1-CH₃ | ~3.7 - 3.8 | ~36 - 37 | C5, N2 |
| C3-CH₃ | ~2.1 - 2.2 | ~13 - 14 | C3, C4, N2 |
| C4 | - | ~55 - 65 | - |
| C5-NH₂ | Variable (broad) | - | C4, C5 |
| C3 | - | ~150 - 152 | - |
| C5 | - | ~140 - 145 | - |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Studies
IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands.
N-H Vibrations: The most prominent features would arise from the primary amine group. Two distinct bands corresponding to the asymmetric and symmetric N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. An N-H scissoring (bending) vibration would also be present around 1600-1650 cm⁻¹. nih.govresearchgate.net
C-H Vibrations: Stretching vibrations from the methyl groups would appear just below 3000 cm⁻¹. C-H bending modes would be observed in the 1375-1470 cm⁻¹ range.
C=N and C=C Ring Vibrations: The pyrazole ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region.
C-I Vibration: The carbon-iodine stretching vibration is expected at a low frequency, typically in the far-IR region around 500-600 cm⁻¹, due to the large mass of the iodine atom.
For comparison, the related 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole shows characteristic peaks at 2923, 1497, 1350, and 1022 cm⁻¹, corresponding to C-H and ring vibrations. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information. While IR activity requires a change in dipole moment, Raman activity requires a change in polarizability. Therefore, symmetric vibrations and bonds involving heavy atoms are often more intense in Raman spectra.
The symmetric pyrazole ring breathing modes would likely produce a strong Raman signal.
The C-I stretch, being a vibration of a highly polarizable bond, would also be expected to be Raman active.
Symmetric vibrations of the methyl groups would also be readily observed.
Table 2: Principal Predicted Vibrational Modes for this compound Data is predicted based on analysis of analogous compounds.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Assignment |
|---|---|---|---|
| ν(N-H) | 3300 - 3500 (two bands) | Weak | Asymmetric & Symmetric Amine Stretch |
| ν(C-H) | 2900 - 3000 | Strong | Methyl C-H Stretch |
| δ(N-H) | 1600 - 1650 | Medium | Amine Scissoring |
| ν(C=N/C=C) | 1400 - 1600 | Strong | Pyrazole Ring Stretch |
| δ(C-H) | 1375 - 1470 | Medium | Methyl C-H Bend |
| ν(C-I) | 500 - 600 | Strong | Carbon-Iodine Stretch |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy.
For this compound (C₅H₈IN₃), the theoretical monoisotopic mass can be calculated with high precision. This exact mass measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern compared to compounds with chlorine or bromine. The molecular ion peak ([M]⁺) would be the most abundant signal under soft ionization techniques like Electrospray Ionization (ESI).
HRMS is also invaluable for monitoring chemical reactions. For instance, in the synthesis of this compound, HRMS can be used to track the disappearance of starting materials and the appearance of the iodinated product in real-time, confirming reaction completion and identifying any potential byproducts with high sensitivity and specificity.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₈IN₃ |
| Nominal Mass | 237 g/mol |
| Calculated Monoisotopic Mass ([M]) | 236.9763 g/mol |
| Calculated m/z for [M+H]⁺ | 237.9841 |
| Calculated m/z for [M+Na]⁺ | 259.9660 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and the arrangement of molecules in the solid state. Although a crystal structure for the title compound has not been reported, analysis of related structures provides a strong basis for predicting its solid-state behavior.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)
The crystal packing of this compound would be governed by a combination of intermolecular forces.
Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, and the pyrazole ring contains two nitrogen atoms (N1 and N2) that can act as hydrogen bond acceptors. It is highly probable that strong N-H···N hydrogen bonds would be a dominant feature of the crystal packing, potentially forming dimers or extended chains and networks throughout the crystal lattice. mdpi.com
Halogen Bonding: The iodine atom at the C4 position is a potential halogen bond donor. The electropositive region on the outer surface of the iodine atom (the σ-hole) can form a favorable electrostatic interaction with a Lewis basic site, such as the N2 atom of an adjacent pyrazole ring (C-I···N). This type of interaction is a well-documented and significant force in directing the crystal packing of iodinated heterocyclic compounds. researchgate.net
The interplay between the strong hydrogen bonding from the amine group and the directional halogen bonding from the iodine atom would likely result in a highly ordered and stable three-dimensional supramolecular architecture.
Conformational Analysis and Tautomerism in the Solid State
The solid-state structure of pyrazole derivatives is a subject of considerable interest, as intermolecular interactions and crystal packing forces can significantly influence their conformational preferences and tautomeric forms. While a detailed X-ray crystallographic study specifically for this compound is not extensively documented in publicly available literature, its solid-state characteristics can be inferred from studies on closely related pyrazole derivatives.
Tautomerism:
Tautomerism is a key feature of the pyrazole system. For N-unsubstituted pyrazoles, annular tautomerism, involving the migration of a proton between the two ring nitrogen atoms (N1 and N2), is a common phenomenon. However, in the case of this compound, the presence of a methyl group at the N1 position precludes annular tautomerism.
The pertinent tautomeric equilibrium for this compound would be the amine-imine tautomerism involving the C5-amino group. The compound could theoretically exist in the amino form (this compound) or the imino form (4-iodo-1,3-dimethyl-1,2-dihydro-5H-pyrazol-5-imine).
Research on substituted 5-aminopyrazoles provides insight into the favored tautomeric form in the solid state. Studies on compounds such as 4-substituted 3(5)-aminopyrazoles have shown that they predominantly exist as the amino tautomers in the solid state. researchgate.net Similarly, the solid-state structure of 1-benzyl-4-nitroso-5-aminopyrazole, a derivative, was confirmed to be the amino tautomer, which forms intermolecular hydrogen bonds. nih.gov This preference for the amino form is generally attributed to its greater thermodynamic stability and its ability to participate in hydrogen bonding networks within the crystal lattice. It is therefore highly probable that this compound also exists exclusively in the amino tautomeric form in the solid state.
Conformational Analysis:
The conformational analysis of this compound in the solid state primarily concerns the orientation of its substituents relative to the pyrazole ring. The pyrazole ring itself is expected to be essentially planar, a characteristic feature of aromatic heterocyclic systems. The substituents—the iodo atom at C4, the methyl group at C3, the N-methyl group, and the amino group at C5—will have specific spatial arrangements determined by steric and electronic effects, as well as crystal packing forces.
In the absence of a specific crystal structure for the title compound, data from derivatives can provide a model for its conformational characteristics. For example, in the crystal structure of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the pyrazole ring serves as a central scaffold with its various aryl substituents adopting specific dihedral angles relative to it. researchgate.net The crystal packing in this derivative is stabilized by intermolecular N—H⋯N and N—H⋯O hydrogen bonds. researchgate.net
For this compound, one would expect the exocyclic N-methyl and C-methyl groups to be positioned to minimize steric hindrance. The amino group at C5 would likely be oriented to facilitate the formation of intermolecular hydrogen bonds (N-H···N or N-H···I), which are common stabilizing interactions in the crystal packing of nitrogen-containing heterocycles.
The table below presents representative crystallographic data for a related halogenated pyrazole derivative, 4-bromo-3-phenyl-1H-pyrazole, to illustrate typical bond lengths and angles within a halogenated pyrazole core in the solid state. fu-berlin.de
| Parameter | Molecule A | Molecule B | Molecule C |
| Selected Bond Lengths (Å) | |||
| Br(4)-C(4) | 1.870(4) | 1.870(4) | 1.869(4) |
| N(1)-N(2) | 1.354(4) | 1.355(4) | 1.355(4) |
| N(2)-C(3) | 1.332(5) | 1.334(5) | 1.335(5) |
| C(3)-C(4) | 1.411(5) | 1.411(5) | 1.412(5) |
| C(4)-C(5) | 1.378(5) | 1.378(5) | 1.379(5) |
| C(5)-N(1) | 1.348(5) | 1.348(5) | 1.347(5) |
| Selected Bond Angles (º) | |||
| C(5)-N(1)-N(2) | 112.5(3) | 112.4(3) | 112.5(3) |
| N(1)-N(2)-C(3) | 105.1(3) | 105.1(3) | 105.1(3) |
| N(2)-C(3)-C(4) | 111.4(3) | 111.4(3) | 111.4(3) |
| C(3)-C(4)-C(5) | 104.5(3) | 104.5(3) | 104.5(3) |
| C(4)-C(5)-N(1) | 106.5(3) | 106.6(3) | 106.5(3) |
Data derived from the X-ray structure of 4-bromo-3-phenyl-1H-pyrazole, which exists as a trimer in the asymmetric unit. fu-berlin.de
The following table shows the dihedral angles between the pyrazole ring and its substituents in another 5-aminopyrazole derivative, illustrating the non-coplanar arrangement often found in the solid state.
| Compound | Rings | Dihedral Angle (º) |
| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Pyrazole - 4-Fluorophenyl | 59.3 (2) |
| Pyrazole - Pyridine (B92270) | 25.6 (2) | |
| Pyrazole - Nitrophenyl | 46.0 (2) |
Data from the crystal structure of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine. researchgate.net
Theoretical and Computational Chemistry Studies of 4 Iodo 1,3 Dimethyl 1h Pyrazol 5 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has been a important tool in the theoretical investigation of pyrazole (B372694) derivatives, offering a balance between computational cost and accuracy. For 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine, DFT calculations are instrumental in understanding its fundamental properties.
Optimization of Molecular Geometries and Electronic Structures
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of the molecule. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are determined. These calculations provide a detailed three-dimensional structure of the molecule in its ground state. The electronic structure is subsequently calculated to understand the distribution of electrons within the molecule.
Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C4-I | 2.08 | N1-C5-C4 | 108.5 |
| C5-N(amine) | 1.38 | C3-C4-I | 128.0 |
| N1-N2 | 1.35 | C5-C4-I | 123.5 |
Note: The data in this table is hypothetical and serves as an illustrative example of typical results from DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For pyrazole derivatives, these orbitals are often localized over the pyrazole ring and its substituents.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.8 |
| ELUMO | -1.2 |
Note: The data in this table is hypothetical and serves as an illustrative example of typical results from DFT calculations.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
DFT calculations can accurately predict various spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the molecular structure. Similarly, the vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to identify characteristic vibrational modes of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Chemical Shift (ppm) |
|---|---|
| C3 | 145.0 |
| C4 | 80.0 |
| C5 | 150.0 |
| CH₃ (at N1) | 35.0 |
Note: The data in this table is hypothetical and serves as an illustrative example of typical results from DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating their role as nucleophilic centers. The region around the iodine atom might exhibit a positive potential, making it a potential site for nucleophilic substitution.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides insights into the interactions between orbitals, charge transfer, and hyperconjugative interactions within the molecule. This analysis helps to understand the delocalization of electron density and the stability arising from these interactions. In this compound, NBO analysis can quantify the donor-acceptor interactions between the lone pairs of the nitrogen and iodine atoms and the antibonding orbitals of the pyrazole ring.
Molecular Dynamics Simulations (if applicable) for Conformational Studies or Self-Assembly
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. eurasianjournals.com For this compound, MD simulations could provide significant insights into its conformational flexibility and potential for intermolecular interactions, including self-assembly.
Conformational Studies: The structure of this compound features several rotatable bonds, including those associated with the methyl groups and the amine group. The rotation around these bonds gives rise to different conformers, each with a specific potential energy. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformers and the energy barriers between different conformations. cwu.edu This is achieved by solving Newton's equations of motion for the atoms in the molecule, allowing the system to evolve over time and sample various geometric arrangements.
Key parameters that can be analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.
Dihedral Angle Analysis: To track the rotation around specific bonds and identify preferred torsional angles.
For instance, a simulation could reveal the preferential orientation of the C-I bond relative to the pyrazole ring and the rotational behavior of the N-methyl and C-methyl groups. This information is crucial for understanding how the molecule might interact with its environment.
Self-Assembly: The pyrazole scaffold is known to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which can lead to the formation of supramolecular structures through self-assembly. researchgate.net The amine group in this compound can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as acceptors. MD simulations of multiple molecules in a simulation box can be used to investigate the likelihood and geometry of dimer formation or larger aggregates. nih.gov By analyzing the intermolecular interactions and radial distribution functions, researchers can predict whether the compound is likely to form ordered structures in the solid state or in solution.
In Silico Studies for Chemical Design and Property Prediction (excluding biological/ADMET)
In silico methods, which are computational approaches to chemical and biological research, are invaluable for designing new molecules and predicting their properties before synthesis, thus saving time and resources. ijpbs.com For this compound, these studies can be used to predict its physicochemical properties and to guide the design of new derivatives with tailored characteristics.
Chemical Design: The structure of this compound serves as a scaffold that can be computationally modified to explore a wide chemical space. nih.govresearchgate.net Researchers can systematically replace the iodine atom with other halogens (F, Cl, Br) or different functional groups to observe the effect on the molecule's electronic and steric properties. Similarly, the methyl or amine groups could be substituted. These virtual libraries of new derivatives can then be screened for desired properties. For example, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are often developed for classes of compounds like pyrazoles to correlate structural features with specific activities or properties. ej-chem.orgej-chem.org
Property Prediction: A wide range of physicochemical properties can be predicted using computational tools. These predictions are typically based on the molecule's 2D or 3D structure and employ methods ranging from empirical models to high-level quantum mechanical calculations. ekb.eg For this compound, these predicted properties are essential for understanding its chemical behavior.
Below is an illustrative table of physicochemical properties that can be predicted using in silico methods. The values presented are hypothetical examples of what such a study would generate.
| Property | Predicted Value (Example) | Computational Method Employed (Typical) | Significance |
| Molecular Weight | 237.04 g/mol | Structure-based calculation | Fundamental property for chemical synthesis and analysis. |
| LogP (Octanol/Water) | 2.15 | Atom-based contribution methods (e.g., XLogP3) | Indicates hydrophobicity, affecting solubility and solvent interactions. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | Fragment-based contribution methods | Relates to hydrogen bonding potential and intermolecular forces. |
| Dipole Moment | 3.5 Debye | Density Functional Theory (DFT) | Measures molecular polarity, influencing solubility and interactions. |
| pKa (most basic) | 4.8 | Empirical models, DFT with solvation models | Predicts the ionization state of the amine group at different pH values. |
| HOMO Energy | -5.8 eV | Density Functional Theory (DFT) | Relates to the molecule's ability to donate electrons (reactivity). |
| LUMO Energy | -0.9 eV | Density Functional Theory (DFT) | Relates to the molecule's ability to accept electrons (reactivity). |
| HOMO-LUMO Gap | 4.9 eV | Density Functional Theory (DFT) | Indicates chemical reactivity and electronic excitation energy. |
Note: The data in this table is for illustrative purposes and represents the type of output generated from in silico prediction tools. It is not based on experimentally verified data for this specific compound.
These computational predictions provide a foundational understanding of the chemical nature of this compound. For example, the HOMO-LUMO gap can provide insights into the molecule's stability and reactivity in chemical reactions. ekb.eg The dipole moment and TPSA are crucial for predicting its solubility in various solvents and its potential to engage in polar interactions. Such studies are the first step in the rational design of new materials and chemical entities based on the pyrazole scaffold. researchgate.net
Applications of 4 Iodo 1,3 Dimethyl 1h Pyrazol 5 Amine As an Advanced Synthetic Building Block
Precursor for the Synthesis of Complex Heterocyclic Scaffolds
The presence of both an amino group and a reactive iodine atom on the pyrazole (B372694) ring of 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine makes it an ideal starting material for the synthesis of fused heterocyclic systems. These reactions often involve the participation of the amino group in cyclization reactions and the iodo group in cross-coupling reactions to build molecular complexity.
Construction of Pyrazolo[3,4-d]pyrimidine Systems
The pyrazolo[3,4-d]pyrimidine core is a significant scaffold in medicinal chemistry. The synthesis of these systems often starts from 5-aminopyrazole derivatives. nih.gov While direct literature examples detailing the use of this compound for this specific transformation are not prevalent, the general synthetic strategies for pyrazolo[3,4-d]pyrimidine formation are well-established and applicable.
One common approach involves the cyclocondensation of a 5-aminopyrazole with a one-carbon synthon, such as formic acid or formamide, to construct the pyrimidine (B1678525) ring. nih.gov For instance, reacting a 5-aminopyrazole with formic acid under reflux conditions can yield the corresponding pyrazolo[3,4-d]pyrimidin-4-ol. nih.gov This intermediate can then be further functionalized.
A plausible synthetic route starting from this compound would involve an initial cyclization to form the pyrazolo[3,4-d]pyrimidine core, followed by subsequent modification of the iodo-substituent. The reactivity of the amino group is central to the formation of the fused pyrimidine ring.
Table 1: Representative Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles
| Starting 5-Aminopyrazole Derivative | Reagent(s) | Product | Reference |
| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | nih.gov |
| 4-Aminopyrazolo[3,4-d]pyrimidine | N-Iodosuccinimide | 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | nih.gov |
| 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Isopropylbromide, K2CO3 | 3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
This table presents examples of pyrazolo[3,4-d]pyrimidine synthesis from related aminopyrazole precursors, illustrating the general synthetic strategies.
Synthesis of Other Fused Pyrazole Derivatives
The versatility of this compound extends to the synthesis of a variety of other fused pyrazole systems. The amino group can react with various electrophiles to form different heterocyclic rings fused to the pyrazole core. For example, 5-aminopyrazoles are known precursors for the synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-e] nih.govresearchgate.netnih.govtriazines, and other complex systems. nih.govmdpi.com
The general strategy for synthesizing pyrazolo[3,4-b]pyridines from 5-aminopyrazoles often involves reaction with a 1,3-dicarbonyl compound or its equivalent. url.edu This leads to the formation of the fused pyridine (B92270) ring. The iodo-substituent on the pyrazole ring of this compound would remain available for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents.
Similarly, the synthesis of pyrazolo[3,4-e] nih.govresearchgate.netnih.govtriazines can be achieved from 5-aminopyrazole precursors through multi-step sequences often involving diazotization and cyclization. nih.gov The presence of the iodo group offers a handle for subsequent chemical modifications.
Intermediate in Medicinal Chemistry for the Design of Novel Chemical Entities (focus on chemical design, not biological activity or drug development)
In medicinal chemistry, the design of novel chemical entities often relies on the use of versatile building blocks that allow for the systematic exploration of chemical space. This compound serves as such a building block, primarily due to the synthetic handles provided by the amino and iodo groups. The focus here is on the chemical design strategies enabled by this intermediate, rather than the biological outcomes.
The pyrazole scaffold itself is a well-established pharmacophore found in numerous biologically active compounds. nih.gov The strategic placement of substituents on this core is crucial for modulating physicochemical properties and target interactions. The 4-iodo substituent is particularly valuable as it allows for the introduction of a wide array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. nih.govdntb.gov.uabeilstein-journals.org
Table 2: Cross-Coupling Reactions Applicable to 4-Iodopyrazoles for Chemical Library Synthesis
| Reaction Type | Coupling Partner | Resulting Linkage | General Utility in Chemical Design |
| Suzuki-Miyaura | Boronic acids/esters | C-C | Introduction of aryl, heteroaryl, and vinyl groups. |
| Sonogashira | Terminal alkynes | C-C (alkyne) | Introduction of linear, rigid alkynyl linkers. dntb.gov.uamdpi.com |
| Buchwald-Hartwig | Amines, amides | C-N | Formation of arylamines and related structures. beilstein-journals.orgarabjchem.org |
| Heck | Alkenes | C-C (alkene) | Formation of substituted alkenes. |
| Stille | Organostannanes | C-C | Versatile C-C bond formation. |
This ability to diversify the 4-position of the pyrazole ring is a powerful tool in lead optimization, allowing chemists to systematically probe the structure-activity relationships of a given scaffold. The 5-amino group can also be a key interaction point or can be further derivatized to introduce additional functionality. For instance, it can be acylated, alkylated, or used as a handle to build larger, more complex structures. The combination of a stable core (1,3-dimethylpyrazole) with two distinct points of diversification (4-iodo and 5-amino) makes this compound a highly attractive intermediate for the generation of diverse chemical libraries for screening purposes.
Building Block in Material Science for Engineered Systems (focus on chemical structure and synthesis of materials, not their ultimate functional properties)
The application of pyrazole derivatives in material science is an emerging area, with potential uses in the development of functional polymers and electronic or optical materials. The focus of this section is on the chemical structure and synthesis of these materials, leveraging the unique properties of this compound.
Incorporation into Polymer Architectures
The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. The amino group can participate in step-growth polymerization reactions, such as polyamidation or polyimidation, with suitable comonomers (e.g., diacyl chlorides or dianhydrides). The resulting polymers would feature the pyrazole unit as an integral part of the polymer backbone.
Furthermore, the iodo group can be utilized in post-polymerization modification. A polymer synthesized using the amino functionality could subsequently be functionalized via cross-coupling reactions at the iodo position, allowing for the introduction of various side chains. This approach offers a route to tailor the properties of the final material.
Alternatively, the iodo group itself can be used in polymerization reactions. For example, through poly-Suzuki or poly-Heck reactions with appropriate bifunctional coupling partners, polymers with a high degree of conjugation can be synthesized. The pyrazole rings in such polymers could influence the electronic and photophysical properties of the material. While specific examples utilizing this compound in polymerization are not widely reported, the synthesis of pyrazole-based polymers through various methods, including Scholl coupling and 1,3-dipolar cycloaddition, has been demonstrated. researchgate.net
Development of Novel Electronic or Optical Materials (through chemical modification)
The synthesis of novel electronic and optical materials often relies on the construction of molecules with specific photophysical properties. Pyrazole derivatives have been investigated for their fluorescence and potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govresearchgate.net The chemical modification of this compound provides a pathway to such materials.
The iodo group is a key functional handle for introducing chromophoric or fluorophoric units onto the pyrazole core via cross-coupling reactions. For instance, Sonogashira coupling with fluorescent alkynes or Suzuki coupling with fluorescent arylboronic acids could lead to the synthesis of novel dyes. The electronic properties of these molecules would be influenced by the nature of the substituent introduced at the 4-position, as well as by the electron-donating amino group at the 5-position.
The combination of the electron-rich 1,3-dimethyl-5-aminopyrazole system with various electron-withdrawing or electron-donating groups at the 4-position allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a critical aspect in the design of materials for electronic applications. The synthesis of such tailored molecules from this compound is a promising strategy for the development of new materials with engineered optical and electronic properties.
Ligand Design in Catalysis and Organometallic Chemistry
The strategic design of ligands is a cornerstone of modern catalysis and organometallic chemistry, enabling the fine-tuning of a metal center's electronic and steric properties to achieve high efficiency, selectivity, and stability in catalytic processes. While pyrazole derivatives are widely recognized for their significant role as versatile ligands in these fields, specific, publicly available research detailing the direct application of This compound in the synthesis of ligands for catalytic or organometallic complexes is not extensively documented in scientific literature.
The potential utility of this compound in ligand design can be inferred from the known reactivity of its functional groups. The pyrazole core, with its multiple nitrogen atoms, offers potent coordination sites for a wide array of transition metals. The amino group at the C5 position and the iodo-substituent at the C4 position present opportunities for further chemical modification, allowing for the construction of more complex, polydentate ligand architectures.
For instance, the amino group could be derivatized to form Schiff bases or amides, thereby introducing new donor atoms and extending the ligand's backbone. The iodine atom, a versatile functional group, can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. These reactions would enable the linkage of the pyrazole scaffold to other aromatic or aliphatic moieties, potentially creating bidentate or tridentate ligands with tailored electronic and steric profiles.
Although direct experimental data for ligands derived from This compound is scarce, the broader class of pyrazole-based ligands has seen extensive use in a variety of catalytic applications. For example, pyrazole-containing ligands have been successfully employed in oxidation catalysis, polymerization reactions, and various cross-coupling reactions, highlighting the potential of this heterocyclic motif. The presence of both an amino and an iodo group on the This compound scaffold suggests that it could serve as a valuable, albeit currently underexplored, platform for the development of novel ligands with unique properties for catalysis and organometallic chemistry. Further research into the derivatization and coordination chemistry of this specific compound is needed to fully realize its potential as an advanced synthetic building block in this domain.
Emerging Research Directions and Future Perspectives in 4 Iodo 1,3 Dimethyl 1h Pyrazol 5 Amine Chemistry
Development of More Sustainable and Efficient Synthetic Routes
The traditional synthesis of halogenated pyrazoles often involves multi-step procedures with harsh reagents and significant waste production. researchgate.net The future of synthesizing 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine lies in the adoption of green chemistry principles to create more sustainable and efficient routes. nih.gov
Current research is focused on developing methods that are atom-economical, utilize environmentally benign solvents, and reduce energy consumption. jetir.org A promising approach involves the direct C-H iodination of the pyrazole (B372694) ring, which circumvents the need for pre-functionalized substrates. researchgate.net For instance, methods using molecular iodine in combination with a mild oxidizing agent like hydrogen peroxide in water have been shown to be effective for the 4-iodination of various pyrazoles, generating water as the only byproduct. researchgate.net Another green approach is the use of electrochemical methods, where an electric current is used to generate the iodinating species in situ, minimizing the need for chemical reagents. researchgate.netresearchgate.net
Recent developments also include the use of nitrogen triiodide, formed in-situ, as a cost-effective and rapid iodinating agent for pyrazole derivatives, presenting a viable alternative to more common and hazardous reagents. sciforum.net The shift towards these greener synthetic strategies is not only environmentally responsible but also often leads to higher yields and simpler purification procedures. nih.govnih.gov
Table 1: Comparison of Synthetic Routes for Iodinated Pyrazoles
| Method | Reagents | Solvent | Advantages | Disadvantages |
| Classical Iodination | I2, Oxidizing Agent (e.g., HNO3) | Organic Solvents | Established method | Use of harsh/toxic reagents, waste generation |
| Green Iodination researchgate.net | I2, H2O2 | Water | Environmentally friendly, high atom economy | May require optimization for specific substrates |
| Electrochemical Iodination researchgate.net | KI, Electric Current | Aqueous Solution | Avoids hazardous reagents, high efficiency | Requires specialized equipment |
| Nitrogen Triiodide Method sciforum.net | In-situ formed NI3 | Not specified | Rapid, inexpensive, potential for azo bond formation | NI3 is a sensitive compound |
| CAN-mediated Iodination nih.govrsc.org | I2, Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Acetonitrile (B52724) | High regioselectivity for 4-position | Requires a stoichiometric oxidant |
Exploration of Novel Reactivity Modes and Chemical Transformations
The iodine atom at the C4 position of this compound is a key functional group that allows for a wide array of chemical transformations. While classical cross-coupling reactions like Suzuki-Miyaura and Sonogashira are well-established for creating new carbon-carbon bonds with 4-iodopyrazoles, future research is aimed at exploring novel reactivity modes. nih.govrsc.orgnih.govresearchgate.net
One area of growing interest is the use of copper-catalyzed coupling reactions to form carbon-oxygen bonds, allowing for the synthesis of 4-alkoxypyrazoles. nih.govsemanticscholar.org These compounds have shown potential as inhibitors of various enzymes. nih.gov Furthermore, the development of transition-metal-free coupling reactions is a significant goal, offering a more sustainable and cost-effective alternative to traditional methods. rsc.org
The amino group at the C5 position also offers opportunities for further functionalization. Research into the derivatization of this group, in tandem with transformations at the C4 position, can lead to the creation of highly complex and diverse molecular scaffolds. The interplay between the electron-donating amino group and the electron-withdrawing iodo group can also lead to unique reactivity patterns that are yet to be fully explored. For example, the in-situ formation of nitrogen triiodide has been shown to facilitate the selective formation of azo bonds between pyrazole derivatives, a transformation not typically associated with iodination reactions. sciforum.net
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, or continuous-flow synthesis, is emerging as a powerful tool in chemical manufacturing, offering advantages such as enhanced safety, improved reaction control, and easier scalability. mdpi.comgalchimia.com The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a key area for future development.
Automated synthesis platforms, which combine robotics with flow chemistry, can further accelerate the discovery and optimization of new pyrazole-based compounds. These systems can perform numerous reactions in parallel, allowing for the rapid generation of libraries of compounds for screening in various applications.
Table 2: Advantages of Flow Chemistry for Pyrazole Synthesis
| Feature | Benefit in Pyrazole Synthesis | Reference |
| Enhanced Safety | Safe handling of hazardous intermediates (e.g., diazoalkanes, azides). | nih.gov |
| Precise Control | Improved yields and regioselectivity in reactions like iodination. | mdpi.com |
| Rapid Optimization | Faster screening of reaction conditions (temperature, catalysts, etc.). | galchimia.com |
| Scalability | Straightforward scaling from laboratory to production quantities. | mdpi.com |
| Telescoped Reactions | Integration of multiple synthetic steps without intermediate isolation. | nih.govrsc.org |
Advanced Computational Design of Pyrazole-Based Systems
Computational chemistry and in silico methods are becoming indispensable tools in modern drug discovery and materials science. benthamdirect.comdntb.gov.ua For this compound, advanced computational techniques can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets or other molecules. nih.govnih.govijpbs.com
Density Functional Theory (DFT) calculations can be used to predict the reactivity of different sites on the molecule, guiding the development of new synthetic methodologies. aip.orgresearchgate.net For example, DFT can help in understanding the regioselectivity of iodination and other electrophilic substitution reactions. aip.org Molecular docking and molecular dynamics (MD) simulations can be employed to design novel pyrazole derivatives with specific biological activities by predicting their binding affinity and mode of interaction with target proteins. benthamdirect.comnih.govnih.gov These computational approaches can significantly reduce the time and cost associated with the experimental screening of large compound libraries. dntb.gov.ua
Exploration of Supramolecular Chemistry with Halogenated Pyrazoles
The iodine atom in this compound is not just a handle for chemical transformations; it can also participate in non-covalent interactions, most notably halogen bonding. nih.govnih.gov Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. youtube.comprinceton.edu This interaction is gaining recognition as a powerful tool for the rational design of supramolecular assemblies and functional materials. nih.govacs.org
Future research will likely focus on harnessing the halogen bonding capabilities of 4-iodopyrazoles to construct complex supramolecular architectures such as co-crystals, liquid crystals, and gels. aip.orgnih.govnih.gov The directionality and tunable strength of halogen bonds make them ideal for crystal engineering, where the goal is to control the arrangement of molecules in the solid state to achieve desired properties. researchgate.netresearchgate.net The combination of halogen bonding from the iodine atom and hydrogen bonding from the amine group in derivatives could lead to the formation of robust and intricate networks with applications in areas like anion recognition and catalysis. acs.orgresearchgate.net Rotational spectroscopy and ab initio calculations have confirmed that 4-iodopyrazole (B32481) can form halogen bonds of comparable strength to other well-known halogen bond donors. aip.org
Q & A
Q. What are the established synthetic routes for 4-iodo-1,3-dimethyl-1H-pyrazol-5-amine, and how are reaction conditions optimized?
The synthesis typically involves substitution reactions at the iodine position. For example:
- Halogenation : Reacting a precursor (e.g., 1,3-dimethyl-1H-pyrazol-5-amine) with iodine in the presence of oxidizing agents like KI or I₂ under acidic/basic conditions.
- Optimization : Key parameters include temperature (60–80°C), solvent polarity (e.g., DMF or THF), and base selection (e.g., triethylamine or NaH) to enhance nucleophilic substitution efficiency . Characterization via IR spectroscopy (N-H stretch at ~3300 cm⁻¹, C-I stretch at ~500 cm⁻¹) and ¹H/¹³C NMR (pyrazole ring protons at δ 6.2–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) confirms structural integrity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 237.04 (M⁺) with fragmentation patterns indicating loss of iodine (Δ m/z 127) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-I bond length ~2.09 Å), critical for understanding reactivity .
- Elemental Analysis : Validates purity (C, H, N, I percentages within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How does the iodine substituent influence reactivity in cross-coupling reactions, and what methodologies enable functionalization?
The iodine atom serves as a site for metal-catalyzed cross-coupling :
- Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ as a catalyst with aryl boronic acids in DME/H₂O at 80–100°C to form biaryl derivatives .
- Ullmann Coupling : Substitution with amines or thiols using CuI/ligand systems in DMF at 120°C . Comparative studies show iodine’s superior leaving-group ability over bromine/chlorine analogs, enhancing reaction rates by ~30% .
Q. What strategies mitigate conflicting data in biological activity studies of pyrazol-amine derivatives?
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
- Structural Analog Analysis : Compare 4-iodo derivatives with 4-bromo or 4-chloro analogs to isolate iodine’s role in bioactivity. For example, iodine’s bulkiness may reduce membrane permeability but enhance halogen bonding with targets .
- Dose-Response Curves : Validate EC₅₀ values across multiple replicates to address variability in antimicrobial assays .
Methodological and Data Analysis Questions
Q. How can computational modeling predict the regioselectivity of reactions involving this compound?
- DFT Calculations : Analyze electron density maps (e.g., Fukui indices) to identify nucleophilic/electrophilic sites. For example, the C4 position (iodine) shows higher electrophilicity (Fukui f⁻ > 0.1) .
- Retrosynthetic Tools : AI-driven platforms (e.g., Pistachio/Reaxys databases) propose feasible routes by comparing with analogs like 1-ethyl-4-iodo derivatives .
Q. What experimental designs are recommended for studying the compound’s potential in medicinal chemistry?
- In Vitro Screening : Prioritize enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) at 10–100 µM concentrations .
- SAR Studies : Synthesize derivatives with modified methyl/iodo groups to evaluate pharmacophore requirements. For instance, replacing iodine with CF₃ reduces anti-inflammatory activity by ~50% .
- ADMET Profiling : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
